Cas no 648918-66-5 (1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]-)
![1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]- structure](https://fr.kuujia.com/scimg/cas/648918-66-5x500.png)
648918-66-5 structure
Nom du produit:1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]-
Numéro CAS:648918-66-5
Le MF:C16H21N3O5S2
Mégawatts:399.485041379929
CID:412461
1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]-
- 1,2,3-Oxathiazine, 4-[3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl]tetrahydro-5-methyl-, 2,2-dioxide, (4R,5S)-
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- Piscine à noyau: 1S/C16H21N3O5S2/c1-10-5-7-14(8-6-10)25(20,21)19-13(4)15(12(3)17-19)16-11(2)9-24-26(22,23)18-16/h5-8,11,16,18H,9H2,1-4H3/t11-,16-/m1/s1
- La clé Inchi: MAVXJZILTANYLX-BDJLRTHQSA-N
- Sourire: O1C[C@@H](C)[C@H](C2=C(C)N(S(C3=CC=C(C)C=C3)(=O)=O)N=C2C)NS1(=O)=O
Propriétés calculées
- Qualité précise: 399.09243
Propriétés expérimentales
- Dense: 1.48±0.1 g/cm3(Predicted)
- Point d'ébullition: 593.7±60.0 °C(Predicted)
- Le PSA: 107.36
- Le PKA: 8.87±0.60(Predicted)
1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]- Littérature connexe
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
648918-66-5 (1H-Pyrazole,3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(4R,5S)-tetrahydro-5-methyl-2,2-dioxido-1,2,3-oxathiazin-4-yl]-) Produits connexes
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